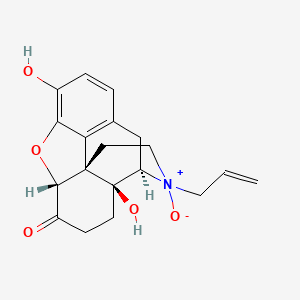

Naloxone N-Oxide

Overview

Description

Naloxone N-Oxide is a derivative of naloxone, an opioid antagonist widely used to counteract opioid overdoses. This compound is an impurity in pharmaceutical formulations of naloxone and a potential urinary metabolite.

Mechanism of Action

Target of Action

Naloxone N-Oxide primarily targets the μ-opioid receptors (MOR) . These receptors play a crucial role in the body’s response to pain and the effects of opioids. They are found in the brain and spinal cord and are the primary targets of most opioid drugs .

Mode of Action

This compound acts by competitive displacement of opioid agonists at the MOR . It functions as an inverse agonist, causing the rapid removal of any other drugs bound to these receptors . The effect of this compound depends on the pharmacological characteristics of the opioid agonist, such as the dissociation rate from the MOR receptor .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the opioid signaling pathway . By displacing opioid agonists from the MOR, this compound can reverse the effects of opioids, including respiratory depression, reduced heart rate, and constricted pupils .

Pharmacokinetics

This compound is rapidly eliminated due to high clearance, with a half-life of 60-120 minutes . The major routes for administration are intravenous, intramuscular, and intranasal . Nasal bioavailability is about 50%, and nasal uptake is likely slower than intramuscular . The duration of action of 1 mg intravenous is 2 hours, possibly longer by intramuscular and intranasal administration .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reversal of opioid-induced symptoms . By acting as an inverse agonist at the MOR, this compound can rapidly reverse symptoms such as respiratory depression, reduced heart rate, and constricted pupils caused by opioid drugs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, community support for services like syringe service programs (SSPs) can enhance naloxone distribution, making treatment more accessible . Furthermore, the legal status of SSPs and the level of need in the community can also impact the distribution and use of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Naloxone N-Oxide can be synthesized through the oxidation of naloxone. One common method involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Naloxone N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of other naloxone derivatives.

Reduction: Reduction reactions can revert this compound back to naloxone.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

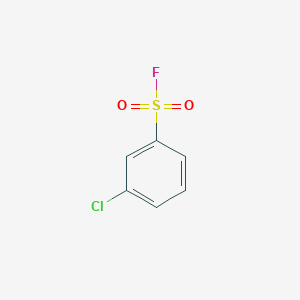

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various alkylating agents under basic conditions.

Major Products Formed

The major products formed from these reactions include various naloxone derivatives, which can be further explored for their pharmacological properties .

Scientific Research Applications

Naloxone N-Oxide has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of naloxone impurities.

Biology: Studied for its interaction with opioid receptors and its potential role in modulating opioid effects.

Medicine: Investigated for its potential use in reversing opioid-induced respiratory depression and other opioid-related conditions.

Industry: Utilized in the development of new pharmaceutical formulations and as a quality control standard.

Comparison with Similar Compounds

Similar Compounds

Naloxone: The parent compound, widely used as an opioid antagonist.

Naltrexone: Another opioid antagonist used for the management of opioid and alcohol dependence.

Buprenorphine: A partial opioid agonist used in opioid addiction treatment.

Uniqueness

Naloxone N-Oxide is unique due to its specific interaction with opioid receptors and its potential as a research tool in studying opioid receptor mechanisms. Unlike naloxone and naltrexone, this compound is primarily used in research settings rather than clinical applications .

Properties

IUPAC Name |

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-oxido-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-2-8-20(24)9-7-18-15-11-3-4-12(21)16(15)25-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,14,17,21,23H,1,5-10H2/t14-,17+,18+,19-,20?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUIBVINJLVYRY-QBFPIVRFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

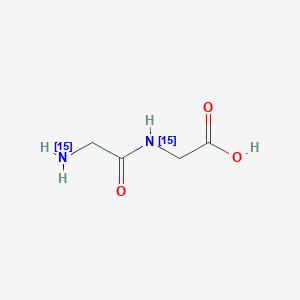

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[4-(bromomethyl)phenyl]propanoate](/img/structure/B3333480.png)

![(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,4]nonan-7-one](/img/structure/B3333489.png)

![7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3333495.png)